molecular formula C16H17ClN2O3S2 B2499349 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034530-54-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2499349
CAS No.: 2034530-54-4
M. Wt: 384.89
InChI Key: FJGXOSJFAOJSAB-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a chemical compound with the molecular formula C16H17ClN2O3S2 and a molecular weight of 380.90 g/mol . This complex molecule features a 5-chlorothiophene moiety and a (methylsulfanyl)phenyl group linked by an ethanediamide (oxalamide) bridge, a structural motif often explored in medicinal chemistry and drug discovery for its potential to interact with biological targets. The presence of the methoxyethyl and methylsulfanyl substituents suggests this compound may be of significant interest as a building block or intermediate in the synthesis of more complex pharmacologically active substances . As a specialized research chemical, its primary value lies in its application in high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-22-11(13-7-8-14(17)24-13)9-18-15(20)16(21)19-10-5-3-4-6-12(10)23-2/h3-8,11H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXOSJFAOJSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to obtain 5-chlorothiophene.

    Methoxyethyl Substitution:

    Formation of the Phenyl Derivative: Separately, a phenyl ring is substituted with a methylsulfanyl group.

    Coupling Reaction: The final step involves coupling the two derivatives through an ethanediamide linkage under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21H20ClN2O2S
  • Molecular Weight : 385.9 g/mol
  • CAS Number : 2034412-45-6

The structure features a thiophene ring, a methoxyethyl group, and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
  • Antioxidant Activity : The presence of the thiophene moiety may contribute to antioxidant properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to reduce pro-inflammatory cytokine production and modulate immune responses.
  • Anticancer Potential
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. Mechanistic studies are ongoing to elucidate its effects on apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive bacteria.
Reported anti-inflammatory effects in murine models, reducing edema and cytokine levels.
Showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Target Compound High High High

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